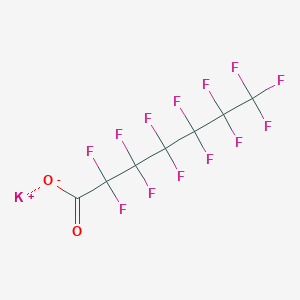

Potassium perfluoroheptanoate

説明

Contextual Significance of Perfluorocarboxylates (PFCAs) within PFAS Chemistry

Within the large family of PFAS, perfluorocarboxylates (PFCAs) are a significant subclass. These compounds are characterized by a perfluorinated carbon chain of varying length and a terminal carboxylic acid functional group. nih.govclu-in.org Perfluoroheptanoic acid and its corresponding salt, potassium perfluoroheptanoate, fall into this category. The properties and environmental behavior of PFCAs are largely dictated by their chain length. They are classified as short-chain, long-chain, or ultrashort-chain based on the number of perfluorinated carbons. nih.gov PFCAs are known for their surfactant properties and are persistent in the environment due to their resistance to degradation. wikipedia.orgoup.com

Research Landscape of this compound: Current Gaps and Future Directions

This compound (C₇F₁₃KO₂) is the potassium salt of perfluoroheptanoic acid. While research has been conducted on various PFAS compounds, particularly the longer-chain perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), specific data and in-depth studies on this compound are less abundant. nih.govusask.ca

Current research often groups this compound with other PFCAs, and much of the existing knowledge is extrapolated from studies on these related compounds. oup.commst.dk There is a need for more focused research on the specific synthesis methods, chemical reactivity, and potential applications of this compound. Future research should aim to fill these knowledge gaps, including a more detailed investigation into its role in polymerization reactions and as a surfactant in specialized applications. usask.ca Understanding its unique properties will be crucial for developing innovative materials and for assessing its environmental behavior. oup.commdpi.com

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₇F₁₃KO₂ |

| Molecular Weight | 402.151 g/mol |

| CAS Number | 21049-36-5 |

| Appearance | White crystalline powder |

Data sourced from multiple chemical suppliers and databases. chemsrc.comkeyingchem.com

Synthesis and Manufacturing in a Research Context

The synthesis of this compound for research purposes typically involves a two-step process. The first step is the fluorination of heptanoic acid to produce perfluoroheptanoic acid. Following this, the perfluoroheptanoic acid is neutralized with potassium hydroxide (B78521) to yield the final product, this compound. Another described method involves the polymerization, separation, rectification, oxidation, and neutralization of raw materials like dish fluoride (B91410) and methanol.

In a laboratory setting, this compound can also be synthesized through ligand substitution reactions. For instance, it can be prepared by reacting butyltrichlorotin(IV) with potassium carboxylates. These synthesis methods are crucial for producing the compound for various research applications, including its use as a precursor in the synthesis of specialized catalysts.

Applications in Advanced Chemical Research

This compound's unique properties make it a valuable compound in several areas of advanced chemical research.

Role in Polymer Chemistry

One of the notable applications of this compound is as a precursor in the synthesis of catalysts for polymerization reactions. For example, it is used to create single-site tin(IV) carboxylate catalysts. These catalysts have demonstrated high activity in the ring-opening polymerization (ROP) of ε-caprolactone, a process that produces polycaprolactone (B3415563) (PCL), a biodegradable polyester.

Utility as a Surfactant in Specialized Synthesis

Like other perfluorinated compounds, this compound exhibits surfactant properties due to its molecular structure, which contains both a hydrophobic perfluorinated tail and a hydrophilic carboxylate head. wikipedia.org This makes it useful in specialized organic synthesis and as a flotation agent. Its ability to reduce surface tension is a key characteristic of fluorosurfactants. wikipedia.org

Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2.K/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYXZPMOVCRLEQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F13KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896627 | |

| Record name | Potassium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21049-36-5 | |

| Record name | Potassium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Chemistry of Potassium Perfluoroheptanoate

Established Reaction Pathways for Perfluoroheptanoate Salt Formation

The formation of perfluoroheptanoate salts, including potassium perfluoroheptanoate, traditionally relies on two primary industrial processes: electrochemical fluorination (ECF) and telomerization. wikipedia.orgtaylorandfrancis.com These methods are foundational to the production of many per- and poly-fluoroalkyl substances (PFAS). nih.gov

Electrochemical Fluorination (ECF): This process involves the electrolysis of a solution of a hydrocarbon precursor, in this case, octanoyl chloride (the acid chloride of octanoic acid), in anhydrous hydrogen fluoride (B91410). wikipedia.orgfluorine1.ru The ECF of octanoyl fluoride is a major historical method for manufacturing perfluorooctanoyl fluoride, which is then further reacted to produce perfluoroheptanoic acid (PFHpA) and its salts. nih.gov A key characteristic of the ECF process is the free-radical nature of the reaction, which leads to rearrangements of the carbon chain. nih.gov This results in a product mixture containing not only the desired linear perfluoroheptanoate but also branched isomers. wikipedia.orgnih.gov The ratio of linear to branched isomers can vary but is often around 70-80% linear and 20-30% branched. nih.gov The resulting perfluorooctanoyl fluoride is hydrolyzed to yield perfluoroheptanoic acid, which can then be neutralized with a base, such as potassium hydroxide (B78521), to form this compound. wikipedia.org

Telomerization: In contrast to ECF, telomerization produces exclusively linear perfluoroalkyl chains. wikipedia.orgnih.gov This process involves the reaction of a "telogen," typically a perfluoroalkyl iodide like pentafluoroethyl iodide, with a "taxogen," which is tetrafluoroethylene (B6358150) (TFE). nih.gov This reaction yields a mixture of perfluoroalkyl iodides with varying chain lengths. wikipedia.org To synthesize perfluoroheptanoic acid, the appropriate perfluoroalkyl iodide is selected and then oxidized to form the carboxylic acid. wikipedia.org The resulting perfluoroheptanoic acid can then be separated from other perfluorinated carboxylic acids by distillation and subsequently neutralized with potassium hydroxide to yield this compound. wikipedia.orgdspsystems.eu

The following table summarizes the key features of these established synthetic pathways:

| Feature | Electrochemical Fluorination (ECF) | Telomerization |

| Starting Materials | Octanoyl chloride, Hydrogen fluoride | Perfluoroalkyl iodide, Tetrafluoroethylene |

| Product Structure | Mixture of linear and branched isomers | Exclusively linear isomers |

| Key Intermediate | Perfluorooctanoyl fluoride | Perfluoroalkyl iodide |

| Final Step to Salt | Hydrolysis and Neutralization | Oxidation and Neutralization |

Development of Novel Synthetic Routes for Perfluoroheptanoic Acid and its Potassium Salt

While ECF and telomerization remain significant industrial methods, research into alternative synthetic routes for perfluoroheptanoic acid and its salts is ongoing. These efforts are often driven by the desire for improved efficiency, milder reaction conditions, and greater control over product formation.

One area of investigation involves the photochemical degradation of larger perfluorinated compounds. Studies have shown that perfluorooctanoic acid (PFOA), a closely related compound, can be decomposed under UV irradiation, sometimes in the presence of catalysts like Fe(III)-saturated montmorillonite (B579905) or in microdroplets, to yield shorter-chain perfluorinated carboxylic acids, including perfluoroheptanoic acid, as intermediates. acs.orgresearchgate.netresearchgate.net While primarily studied for degradation purposes, these photochemical pathways could potentially be adapted for synthetic applications.

Another approach involves the ozonolysis of fluorotelomer olefins (FTOs). nih.govresearchgate.net This method has been suggested for the production of perfluorinated carboxylic acids with an odd number of carbon atoms. nih.gov For instance, the ozonolysis of a suitable FTO could theoretically yield perfluoroheptanoic acid.

Advanced oxidation and reduction processes (AORPs) are also being explored for the transformation of PFAS. mdpi.com These methods, which can involve hydrated electrons, have the potential to break down larger PFAS into smaller fragments, which could include perfluoroheptanoate. acs.orgnih.gov

The following table outlines some of the novel approaches being investigated:

| Synthetic Approach | Description | Potential Advantage |

| Photochemical Degradation | UV irradiation of larger perfluorinated compounds to produce shorter-chain acids. acs.orgresearchgate.net | May utilize existing waste streams as starting materials. |

| Ozonolysis of Fluorotelomer Olefins | Reaction of specific FTOs with ozone to cleave the double bond and form carboxylic acids. nih.govresearchgate.net | Potentially offers a direct route to specific odd-numbered PFCAs. |

| Advanced Oxidation/Reduction Processes | Use of highly reactive species like hydrated electrons to break down PFAS. acs.orgnih.gov | Could offer alternative pathways for PFAS transformation. |

Mechanistic Elucidation of Perfluoroheptanoate Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and controlling product distribution. mt.com

In electrochemical fluorination , the process is understood to proceed through a free-radical mechanism. nih.gov The applied electrical potential initiates the fluorination process, but the high energy involved can cause the carbon chain of the starting material to break and rearrange, leading to the formation of branched isomers alongside the linear product. nih.gov

The mechanism of telomerization is a radical chain reaction. wikipedia.org A radical initiator starts the reaction, and the telogen (perfluoroalkyl iodide) adds across the double bond of the taxogen (tetrafluoroethylene). This process repeats, adding more TFE units and extending the perfluoroalkyl chain. nih.gov The chain length of the resulting telomers can be controlled to some extent by the reaction conditions. wikipedia.org

For the novel synthetic routes , mechanistic studies are ongoing. In photochemical degradation, the mechanism often involves the generation of highly reactive species like hydroxyl radicals or hydrated electrons that attack the perfluorinated chain. acs.orgnih.gov The cleavage of the carbon-carbon bonds leads to the formation of shorter-chain perfluorinated carboxylic acids. researchgate.net The elucidation of these complex reaction pathways often relies on advanced analytical techniques to identify transient intermediates and final products. arxiv.orgrsc.orgescholarship.org

A deeper understanding of these mechanisms is essential for the targeted synthesis of perfluoroheptanoate and for developing more efficient and selective synthetic methodologies. mt.com

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Research

Following synthesis, the purification and characterization of this compound are critical steps to ensure the purity and confirm the identity of the final product.

Purification Techniques: Due to the potential for isomeric and homologous impurities from the synthesis process, robust purification methods are necessary. Common techniques include:

Distillation: This is particularly useful for separating perfluorinated carboxylic acids with different chain lengths, as is often required after telomerization. wikipedia.org

Solid-Phase Extraction (SPE): This chromatographic technique is widely used to separate and purify PFAS from complex matrices. researchgate.net

Ion-Pair Extraction: This method can be employed to selectively extract the perfluoroheptanoate anion from aqueous solutions. dspsystems.eu

Recrystallization: This is a standard method for purifying solid compounds like this compound.

Activated Carbon Adsorption: Granular activated carbon (GAC) and powdered activated carbon (PAC) have shown effectiveness in removing PFAS from aqueous solutions and can be used in purification processes. mdpi.comitrcweb.orgepa.gov

Reverse Osmosis and Nanofiltration: These membrane-based technologies can effectively separate PFAS from water based on size exclusion. researchgate.netepa.gov

Spectroscopic Characterization: A suite of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS), this is a powerful tool for identifying and quantifying perfluoroheptanoate and its potential impurities. researchgate.netosti.gov High-resolution mass spectrometry can distinguish the molecular ion cluster and isotopic patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of protons in the perfluorinated chain, while ¹³C and ¹⁹F NMR provide detailed information about the carbon-fluorine backbone of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the carboxylate group and the carbon-fluorine bonds. acs.org Two-dimensional correlation spectroscopy (2D-COS) can further reveal hidden spectral signatures. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is valuable for studying radical species and can be used to investigate the mechanisms of synthesis and degradation reactions. osti.govmdpi.com

The following table provides an overview of the analytical techniques used in the study of this compound:

| Technique | Application |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of the compound and impurities. researchgate.netosti.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and isotopic patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the perfluorinated chain. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and study of thermal degradation. acs.org |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Investigation of radical-driven reaction mechanisms. osti.govmdpi.com |

Environmental Transport, Distribution, and Persistence of Potassium Perfluoroheptanoate

Environmental Release Pathways and Sources in Anthropogenic Systems

The release of perfluoroheptanoate into the environment stems from various human-related activities. While potassium perfluoroheptanoate itself may have specific industrial applications, a significant portion of its environmental presence is as the perfluoroheptanoate anion, which can originate from multiple sources.

Direct sources include the manufacturing and industrial use of PFHpA and its salts. pops.int Industrial facilities that produce or utilize these chemicals in their processes can release them into the environment through wastewater discharges, stack emissions, and accidental spills. itrcweb.org For instance, the fluoropolymer manufacturing industry has been a notable source of perfluorocarboxylate emissions. wikipedia.org

Indirectly, perfluoroheptanoate can be formed from the environmental degradation of precursor compounds, such as certain fluorotelomer alcohols. pops.int These volatile precursors can be released from a variety of consumer and industrial products, including textiles, carpets, and paper products. pops.int Once in the environment, these precursors can undergo transformation processes that lead to the formation of perfluoroheptanoate. pops.int Municipal wastewater treatment plants and landfills are also considered significant sources of perfluoroalkyl substances, including perfluoroheptanoate, to the environment. wikipedia.orgitrcweb.org

A summary of anthropogenic sources is provided in the table below.

| Source Category | Specific Examples | Release Pathways |

| Direct Industrial Sources | Fluoropolymer manufacturing | Wastewater discharge, air emissions |

| Electronics industry | Wastewater discharge | |

| Carpet industry | Air emissions | |

| Paper industry | Wastewater discharge | |

| Indirect Sources (Precursor Degradation) | Fluorotelomer-based products (textiles, paper) | Environmental transformation of volatile precursors |

| Perfluorooctyl sulfonyl-based products | Degradation of residual materials | |

| Waste Management | Municipal wastewater treatment plants | Effluent discharge |

| Landfills | Leachate |

Multi-Compartmental Distribution Dynamics: Aquatic, Terrestrial, and Atmospheric Systems

Once released, perfluoroheptanoate exhibits complex distribution patterns across various environmental compartments due to its physicochemical properties.

Aquatic Systems: The aquatic environment is a primary sink for perfluoroheptanoate. environment.govt.nz As a salt of a strong acid, this compound readily dissociates in water to form the perfluoroheptanoate anion. This anion is highly water-soluble and tends to remain in the water column. rsc.org Consequently, perfluoroheptanoate has been detected in various water bodies, from surface waters to remote oceanic regions. researchgate.netresearchgate.net Its presence in water is a key factor in its transport and bioavailability to aquatic organisms. environment.govt.nz

Terrestrial Systems: Perfluoroheptanoate can be deposited onto soil and sediment through atmospheric deposition (both wet and dry) and the application of contaminated materials like biosolids. itrcweb.org The mobility and retention of perfluoroheptanoate in terrestrial systems are influenced by soil properties such as organic carbon content and mineral composition. researchgate.net Leaching from soil can lead to the contamination of groundwater. itrcweb.org

Atmospheric Systems: While the perfluoroheptanoate anion itself has low volatility, its acidic form, perfluoroheptanoic acid (PFHpA), is more volatile and can be transported in the atmosphere. rsc.org Atmospheric transport can also occur through the association of the anion with particulate matter and aerosols. itrcweb.orgresearchgate.net The degradation of volatile precursors, such as fluorotelomer alcohols, in the atmosphere is another significant pathway for the formation and subsequent deposition of perfluoroheptanoate in remote areas. mdpi.com

Long-Range Environmental Transport Mechanisms of Perfluoroheptanoate Anion

The global distribution of the perfluoroheptanoate anion, including its presence in remote regions like the Arctic, highlights the importance of long-range environmental transport. Several mechanisms contribute to this transport:

Atmospheric Transport of Volatile Precursors: This is considered a primary pathway for the contamination of remote environments. mdpi.com Volatile precursor compounds, such as fluorotelomer alcohols, can persist in the atmosphere long enough for significant tropospheric transport before degrading to form perfluoroheptanoic acid and its anion. mdpi.com

Oceanic Transport: Ocean currents play a crucial role in the global distribution of perfluoroheptanoate. acs.orgnih.gov The high water solubility and persistence of the anion allow it to be transported over vast distances within marine systems. acs.orgnih.gov Modeling studies suggest that ocean transport is a significant, if not dominant, pathway for the delivery of perfluorocarboxylates to the Arctic. acs.orgnih.gov

Atmospheric Transport of the Acid and Anion: Direct atmospheric transport of perfluoroheptanoic acid in the gas phase or the anion associated with aerosols and particulate matter also contributes to its long-range transport. rsc.orgresearchgate.net Wet deposition through rain and snow is an important removal mechanism from the atmosphere, leading to its deposition in terrestrial and aquatic environments far from its original source. rsc.org

Sorption and Desorption Isotherms and Kinetics in Diverse Environmental Media

The interaction of perfluoroheptanoate with solid environmental media like soil and sediment is governed by sorption and desorption processes. These processes influence its mobility and bioavailability.

Sorption Isotherms: Sorption isotherms describe the equilibrium distribution of a substance between the solid and liquid phases. For perfluorocarboxylates, sorption is influenced by the properties of both the chemical and the sorbent material. researchgate.net In soils and sediments, sorption is often correlated with the organic carbon content and the presence of minerals like iron oxides. researchgate.netnih.gov Studies have shown that the sorption of perfluorocarboxylates can often be described by models such as the Freundlich and Langmuir isotherms. acs.orgrsc.org

Sorption Kinetics: Sorption kinetics describe the rate at which a substance adsorbs to a solid surface. Research indicates that the sorption of perfluorocarboxylates onto materials like activated carbon can be a multi-step process. acs.orgrsc.org Kinetic models, such as the pseudo-second-order model, have been used to describe the sorption process, with intra-particle diffusion often being a rate-limiting step. acs.orgrsc.org The time to reach equilibrium can vary depending on the adsorbent material. acs.org

The table below summarizes findings from a study on the sorption of a similar compound, perfluorooctanoate (PFOA), on activated carbon, which provides insights into the potential behavior of perfluoroheptanoate.

| Kinetic Model | Key Finding |

| Intraparticle Diffusion Model | Indicates that pore diffusion is a rate-limiting step in the sorption process. |

| Film Diffusion Model | Suggests that diffusion at the solid/liquid interface is also a rate-limiting step. |

Desorption studies are also crucial, as they determine the potential for the release of sorbed perfluoroheptanoate back into the environment. The strength of the sorption can influence the degree of desorption, with stronger sorption leading to less reversibility. researchgate.net

Degradation and Transformation Pathways of Potassium Perfluoroheptanoate in Environmental Systems

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation involves non-biological processes that can break down chemical compounds. For perfluoroheptanoate, these methods often require significant energy input to overcome the stability of the C-F bond.

Photochemical degradation utilizes light energy, often in the presence of a catalyst, to initiate chemical reactions. encyclopedia.pub Photoreduction has been identified as a more suitable method for PFAS removal compared to photooxidation because it is more effective at defluorination and achieving complete mineralization. Studies on the photochemical degradation of similar, longer-chain PFAS like perfluorooctanoic acid (PFOA) show that the process often involves stepwise chain-shortening, where perfluoroheptanoic acid (PFHpA) is an initial byproduct. encyclopedia.pubmdpi.com The efficiency of these processes can be influenced by factors such as light wavelength, pH, and the presence of co-existing substances.

Radiolytic degradation, using methods like electron beam irradiation, has also shown effectiveness in decomposing PFAS. mdpi.com In some studies, the degradation rates for branched isomers of PFHpA were found to be significantly higher than for their linear counterparts. researchgate.net Pulse radiolysis studies help in understanding the kinetics of the reactions involving transient reactive species. nih.gov

Table 1: Summary of Photochemical and Radiolytic Degradation Studies

| Degradation Method | Key Findings | Influencing Factors | Reference |

|---|---|---|---|

| Photoreduction | More suitable for PFAS removal and complete mineralization than photooxidation. | Light wavelength, pH, photocatalyst concentration. | |

| Photochemical Degradation of PFOA | PFHpA is an initial degradation byproduct through a stepwise chain-shortening process. | Presence of catalysts like TiO2 or ZnO. | encyclopedia.pubmdpi.com |

| Electron Beam Irradiation | Demonstrated efficient removal of PFHpA, with removal rates ranging from 53.7% to 100% under certain conditions. | pH (alkaline conditions often used), irradiation dose. | mdpi.com |

| UV/Sulfite Degradation | Branched isomers of PFHpA degrade faster than linear forms. | Isomer structure. | researchgate.net |

Electrochemical oxidation is a promising technology for the destruction of PFAS, including perfluoroheptanoate. nsf.gov This process typically involves the generation of powerful oxidizing agents at the surface of an anode, which then attack the PFAS molecules. researchgate.netacs.org

Studies using specialized anodes, such as Ce-doped porous nanocrystalline PbO₂, have demonstrated effective mineralization of a range of perfluorocarboxylic acids (PFCAs), including PFHpA. nih.govresearchgate.netacs.org In these studies, the degradation of PFHpA was found to follow pseudo-first-order kinetics, with a relatively high rate constant compared to other short-chain PFCAs. For instance, one study reported a rate constant (k) for PFHpA of 4.1 × 10⁻² min⁻¹, corresponding to a half-life of 16.8 minutes. nih.govresearchgate.net The mineralization efficiency was also high, with a carbon mineralization index of 0.91 after 90 minutes of electrolysis. nih.govresearchgate.net

The proposed mechanism for electrochemical mineralization begins with a Kolbe decarboxylation reaction at the anode, forming a perfluoroalkyl radical. nih.govacs.org This radical then reacts with hydroxyl radicals to form an unstable alcohol, which undergoes rearrangement and hydrolysis, ultimately leading to the formation of a shorter-chain PFCA. nih.govacs.org This "unzipping" cycle continues, progressively shortening the carbon chain. researchgate.netacs.org The primary mineralization products are fluoride (B91410) ions (F⁻) and carbon dioxide. encyclopedia.pub

Table 2: Electrochemical Oxidation of Perfluoroheptanoate (PFHpA)

| Electrode Type | Kinetic Data (k) | Half-life (t1/2) | Mineralization Index | Reference |

|---|---|---|---|---|

| Ce-doped PbO₂ | 4.1 × 10⁻² min⁻¹ | 16.8 min | 0.91 (after 90 min) | nih.govresearchgate.net |

| Ti/SnO₂-Sb-Bi | PFHpA detected as an intermediate in PFOA degradation. | Not Applicable | Not Applicable | researchgate.netacs.orgnih.gov |

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive radical species, such as hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. redalyc.orgrsc.org However, conventional AOPs like Fenton's reagent are often ineffective against PFCAs because hydroxyl radicals alone are not reactive enough to break the strong C-F bonds. acs.org

More effective AOPs for PFAS degradation include techniques like sonochemical degradation (ultrasound), often combined with other processes. redalyc.org For instance, the combination of ultrasound with persulfate (US/PS) can lead to complete defluorination, although the presence of persulfate can sometimes suppress the degradation by competing for reaction sites. nih.gov Other AOPs that have shown promise include photocatalysis and plasma treatment. redalyc.org These methods are capable of breaking down complex organic molecules into simpler, less harmful substances like water, carbon dioxide, and inorganic ions. redalyc.org

Thermal treatments, including pyrolysis and hydrothermal processing, use high temperatures to break down PFAS. Pyrolysis involves heating in the absence of oxygen, while hydrothermal treatment involves heating in water under high pressure. nih.govgoogle.com

Studies on hydrothermal treatment have shown that at temperatures around 300°C, PFCAs like PFHpA can be completely degraded. osti.govnih.gov However, the effectiveness can be influenced by the presence of other substances. For example, adding Ca(OH)₂ during hydrothermal treatment at 165°C led to an increase in most extractable PFAAs, except for PFHpA and PFHxS, suggesting complex interactions and transformations. nih.govresearchgate.net The mechanism often involves sequential decarboxylation, where PFHpA can appear as an intermediate in the degradation of longer-chain PFCAs before it is itself degraded. google.com

Pyrolysis has also been shown to be effective. Computational studies predict that PFOA, a related compound, begins to decompose around 650°C, a finding consistent with experimental results. nih.gov The initial step is often the formation of a perfluoroalkene, indicating a pathway different from the aqueous-phase reactions. nih.gov

Table 3: Thermal and Hydrothermal Decomposition of Perfluoroheptanoate (PFHpA)

| Treatment Method | Temperature | Key Findings | Reference |

|---|---|---|---|

| Hydrothermal | 300°C | Complete degradation of PFHpA observed. | osti.govnih.gov |

| Hydrothermal with Ca(OH)₂ | 165°C | Concentrations of other PFAAs increased, but not PFHpA. | nih.govresearchgate.net |

| Pyrolysis of PFOA | ~650°C | PFHpA is not a direct product; degradation proceeds via formation of perfluoroalkenes. | nih.gov |

Advanced Oxidation Processes (AOPs) for Perfluoroheptanoate Remediation

Biotic Transformation and Biodegradation Research

While long considered non-biodegradable, recent research has shown that certain microorganisms are capable of transforming and degrading some PFAS, including perfluoroheptanoate.

Several studies have identified bacteria, particularly from the Pseudomonas genus, that can transform PFCAs. mdpi.comresearchgate.net For example, Pseudomonas putida has been observed to produce PFHpA as a biotransformation product during the degradation of PFOA. mdpi.comresearchgate.net Another study involving Pseudomonas plecoglossicida showed it could use perfluorooctane (B1214571) sulfonate (PFOS) as a carbon source, transforming it into PFHpA and releasing fluoride ions. acs.org

A microbial consortium, Acidimicrobium sp. strain A6, has also been shown to defluorinate PFOA, with a proposed pathway involving progressive shortening of the molecular chain, where perfluoroheptanoate is an intermediate. nih.gov The degradation process may involve several steps, including decarboxylation, hydroxylation, and defluorination reactions. nih.gov The ability of microorganisms to degrade these compounds offers a potential pathway for bioremediation, which is often more cost-effective and environmentally friendly than physical or chemical methods. encyclopedia.pubmdpi.com

Table 4: Microbial Transformation Involving Perfluoroheptanoate (PFHpA)

| Microorganism | Parent Compound | Finding | Reference |

|---|---|---|---|

| Pseudomonas putida | PFOA | PFHpA recognized as a biotransformation product. | mdpi.comresearchgate.net |

| Pseudomonas plecoglossicida | PFOS | Transformed PFOS to PFHpA. | acs.org |

| Acidimicrobium sp. strain A6 | PFOA | Progressive shortening of the PFOA molecule, with PFHpA as an intermediate. | nih.gov |

| Pseudomonas mosselii 5(3) | PFHpA | Observed decarboxylation of PFHpA. | nih.gov |

Enzymatic Biotransformation Studies

The biotransformation of perfluoroalkyl carboxylic acids (PFCAs) like perfluoroheptanoate is an area of growing research, with several studies demonstrating the potential of enzymes and microorganisms to degrade these persistent compounds. While much of the research has focused on the longer-chain perfluorooctanoic acid (PFOA), the findings are relevant to PFHpA, which is often an intermediate in PFOA degradation. mdpi.commdpi.com

Enzyme-catalyzed oxidative humification reactions (ECOHRs) have shown promise. For instance, horseradish peroxidase (HRP), in the presence of hydrogen peroxide and a phenolic cosubstrate, was found to effectively reduce concentrations of aqueous PFOA. nih.govau.dk The degradation is mediated by radical intermediates generated during the reaction, which are reactive enough to break the stable carbon-fluorine (C-F) bonds. nih.gov The proposed mechanisms for this enzymatic degradation include Kolbe decarboxylation followed by a stepwise conversion of -CF2 units, or radical abstraction. nih.gov Laccase enzymes, such as those isolated from the fungus Pleurotus ostreatus, have also been investigated for their ability to degrade PFOA and perfluorooctanesulfonic acid (PFOS). au.dk

Specific bacterial strains have been identified that can biodegrade PFOA and its shorter-chain homologues. In laboratory studies, Pseudomonas aeruginosa and Pseudomonas putida demonstrated the ability to transform PFOA, with degradation percentages reaching up to 27.9% and 19%, respectively, after 96 hours of incubation. mdpi.com The process resulted in the formation of shorter-chain PFCAs, including perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA). mdpi.com Another study identified Pseudomonas plecoglossicida 2.4-D as capable of degrading PFOS to PFHpA. acs.org

Furthermore, combined systems coupling catalysis with microbial activity have been developed. A palladium (Pd⁰)-catalyzed defluorination process combined with microbiological mineralization in a denitrifying biofilm reactor showed significant PFOA removal and defluorination. acs.orgnih.govacs.org Metagenome analysis in this system identified bacteria likely responsible for the biodegradation of partially defluorinated intermediates, including species of Dechloromonas, Kaistella, Ochrobacterum, and Azospira. acs.orgnih.gov

The table below summarizes key enzymatic and microbial systems studied for the degradation of PFOA, a close structural analog to PFHpA.

| Enzyme/Microorganism | System/Process | Key Findings | Reference |

|---|---|---|---|

| Horseradish Peroxidase (HRP) | Enzyme Catalyzed Oxidative Humification Reactions (ECOHRs) | Achieved 68% PFOA degradation in 6 hours via radical intermediates. | nih.gov |

| Laccase | Enzymatic degradation with fungal laccase from Pleurotus ostreatus. | Shows potential for PFOA and PFOS degradation, often involving metal-complex interactions. | au.dk |

| Pseudomonas aeruginosa | Biotransformation in incubation experiments. | Degraded up to 27.9% of PFOA, producing shorter-chain PFCAs like PFHpA. | mdpi.com |

| Pseudomonas putida | Biotransformation in incubation experiments. | Degraded up to 19% of PFOA, also forming PFHpA and other short-chain products. | mdpi.com |

| Dechloromonas sp., Kaistella koreensis, et al. | Combined Pd-catalyzed defluorination and microbiological mineralization. | Responsible for the oxidation of partially defluorinated PFOA intermediates. | acs.orgnih.gov |

Identification and Characterization of Degradation Products and Intermediates

The degradation of potassium perfluoroheptanoate, whether through abiotic or biotic pathways, typically proceeds in a stepwise manner, involving chain-shortening and defluorination reactions. Perfluoroheptanoic acid (PFHpA) itself is a primary degradation byproduct of the more widely studied PFOA. mdpi.comencyclopedia.pub The degradation of PFOA involves the removal of one CF2 unit at a time, leading to the formation of PFHpA, which is then further degraded into smaller PFCAs. encyclopedia.pubscispace.com

Studies specifically investigating the degradation of PFHpA have identified several key transformation products. In processes involving hydrated electrons (e.g., UV/sulfite treatment), two main degradation pathways are observed: (i) hydrodefluorination (H/F exchange) without shortening the carbon chain, and (ii) the formation of shorter-chain PFCAs. acs.org

The major degradation products identified from pure PFHpA include:

A single-H/F-exchange product: C6F12H-COO⁻. acs.orgresearchgate.net

A double-H/F-exchange product: C6F11H2-COO⁻. acs.orgresearchgate.net

A shorter-chain PFCA: Perfluorohexanoic acid (PFHxA), formed by the removal of one CF2 group. acs.orgresearchgate.net

This stepwise degradation continues, with PFHxA breaking down into perfluoropentanoic acid (PFPeA), which in turn forms perfluorobutanoic acid (PFBA), and so on. encyclopedia.pubscispace.com The concentration of these intermediate products, such as PFHpA during PFOA degradation, typically peaks early in the reaction process and then decreases as they are further transformed into even shorter-chain compounds. encyclopedia.pubresearchgate.net

The table below details the primary intermediates identified during the degradation of perfluoroheptanoate.

| Product/Intermediate Name | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| Single H/F Exchange Product | C6F12H-COO- | Hydrodefluorination (H/F exchange) without chain shortening. | acs.orgresearchgate.net |

| Double H/F Exchange Product | C6F11H2-COO- | Hydrodefluorination (H/F exchange) without chain shortening. | acs.orgresearchgate.net |

| Perfluorohexanoic acid (PFHxA) | C5F11COOH | Chain-shortening via decarboxylation and subsequent reactions. | encyclopedia.pubacs.orgresearchgate.net |

| Perfluoropentanoic acid (PFPeA) | C4F9COOH | Stepwise degradation of PFHxA. | mdpi.comscispace.com |

| Perfluorobutanoic acid (PFBA) | C3F7COOH | Stepwise degradation of PFPeA. | encyclopedia.pubscispace.com |

Computational Modeling of Perfluoroheptanoate Degradation Kinetics

Computational modeling provides crucial insights into the mechanisms and kinetics of PFCA degradation, helping to predict reaction pathways and energy requirements that are difficult to measure experimentally. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are primary tools used for this purpose. nih.govnsf.govfrontiersin.org

DFT calculations have been extensively used to study the thermal and electrochemical degradation of PFCAs. nsf.govfrontiersin.org These studies compute bond dissociation energies (BDEs) for the various bonds within the molecule. For PFCAs, a key finding is that the C-C bonds are generally weaker than the C-F bonds. nsf.gov This suggests that the favored initial degradation pathway in high-temperature thermal treatments is the homolytic cleavage of C-C bonds, leading to the formation of perfluoroalkyl radicals and shorter-chain species. nsf.gov The initial decarboxylation (loss of CO2) is also a critical step in many degradation processes. nih.gov

QSAR models have been developed to correlate the molecular structure of PFCAs with their degradation rate constants. For the decarboxylation reaction of PFCAs ranging from PFOA to trifluoroacetic acid, the bond length and energy of the C1-C2 bond (the bond between the carboxyl carbon and the adjacent fluorinated carbon) were identified as the main parameters governing the reaction rate. nih.gov

The kinetics of PFCA degradation are often described using pseudo-first-order models. For example, the photodegradation of PFOA under 185 nm VUV light and its electrochemical degradation have been successfully simulated with pseudo-first-order kinetics. scispace.comnih.gov Computational studies using canonical variational transition state theory (CVT/SCT) have been employed to calculate the rate constants for elementary reactions in the degradation process, confirming that decarboxylation is a facile step following an initial electron transfer. nih.gov

The table below presents key parameters and findings from computational studies on PFCA degradation.

| Modeling Technique | Focus of Study | Key Findings/Parameters | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Thermal degradation pathways | C-C Bond Dissociation Energies (BDEs) are lower (~75-90 kcal/mol) than C-F BDEs (~101-118 kcal/mol), favoring C-C cleavage. | nsf.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Decarboxylation kinetics of PFCAs | The rate constant is primarily governed by the bond length and energy of the C1-C2 bond. | nih.gov |

| Canonical Variational Transition State Theory (CVT/SCT) | Rate constants of elementary reactions | Decarboxylation occurs easily after an initial electron transfer process due to a low potential barrier. | nih.gov |

| Kinetic Modeling | Overall degradation rate | Degradation often follows pseudo-first-order kinetics. For PFOA photodegradation, k = 0.0075 min-1. | scispace.comnih.gov |

Advanced Analytical Chemistry for Perfluoroheptanoate Detection and Quantification

Hyphenated Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS)

Hyphenated chromatography-mass spectrometry techniques are the cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including potassium perfluoroheptanoate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method for the determination of this compound in environmental and biological samples. clu-in.orgmdpi.comnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound. mdpi.comnih.gov Sample preparation for LC-MS/MS analysis typically involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of certain volatile or derivatized PFAS. nxp.comskhynixsystemic.cnacs.org However, for non-volatile compounds like this compound, derivatization is often required to increase their volatility for GC analysis. acs.org The choice between LC-MS/MS and GC-MS depends on the specific analyte, the sample matrix, and the research objectives. nih.gov

Recent advancements in high-resolution mass spectrometry (HRMS) coupled with liquid chromatography have further enhanced the ability to identify and characterize this compound in complex samples by providing highly accurate mass measurements of the molecular ion.

Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques for Perfluoroheptanoate Analysis

| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two mass analyzers in series. | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. |

| Applicability to this compound | Direct analysis of the anionic form (perfluoroheptanoate). clu-in.orgmdpi.com | Requires derivatization to a more volatile form. acs.org |

| Sensitivity | High, often in the low ng/L to pg/L range. mdpi.com | Generally lower than LC-MS/MS for non-volatile analytes. |

| Selectivity | Very high due to the use of tandem mass spectrometry. nih.gov | Good, but can be affected by co-eluting compounds. |

| Sample Preparation | Typically involves solid-phase extraction (SPE). mdpi.com | May require more complex derivatization steps. |

| Common Applications | Analysis of water, soil, sediment, and biological samples. clu-in.orgmdpi.com | Analysis of air samples and specific industrial applications. acs.org |

| Instrumentation | HPLC or UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer. mdpi.comnih.gov | GC coupled to a single quadrupole, triple quadrupole, or time-of-flight mass spectrometer. skhynixsystemic.cn |

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. slideshare.netmdpi.comweebly.com While not typically used for routine quantification in environmental samples due to its lower sensitivity compared to mass spectrometry, NMR provides invaluable information about the molecular structure. mdpi.comweebly.com Techniques such as ¹⁹F NMR are particularly useful for characterizing the fluorine atoms within the perfluoroalkyl chain. The synthesis of related compounds, such as tin(IV) carboxylate catalysts from this compound, has been confirmed using both FTIR and NMR spectroscopy.

Fourier Transform Infrared (FTIR) spectroscopy complements NMR in structural analysis by identifying the functional groups present in a molecule. researchgate.netmdpi.com For this compound, FTIR can detect the characteristic vibrations of the carboxylate group and the carbon-fluorine bonds. In a study on the adsorption of perfluorinated compounds on mineral surfaces, in-situ ATR-FTIR spectroscopy was used to investigate the bonding mechanisms, revealing that perfluorooctanoic acid (a close structural relative) forms inner-sphere complexes with iron oxide surfaces. researchgate.net

Table 2: Spectroscopic Techniques for Structural Elucidation of Perfluoroheptanoate

| Technique | Information Provided | Application to this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the molecular structure, including the connectivity of atoms and their chemical environment. slideshare.netweebly.comresearchgate.net | Confirms the structure of the perfluorinated carbon chain and the presence of the carboxylate group. ¹⁹F NMR is particularly informative. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups based on their characteristic vibrational frequencies. mdpi.com | Detects the carboxylate group (C=O and C-O stretching) and the strong carbon-fluorine (C-F) bonds. researchgate.net |

Method Development for Complex Environmental and Industrial Matrices

Analyzing this compound in complex environmental and industrial matrices, such as soil, sediment, biosolids, and industrial wastewater, presents significant challenges. mdpi.comacs.org These matrices often contain a multitude of interfering substances that can affect the accuracy and precision of the analysis. Therefore, robust method development is crucial.

Key aspects of method development include:

Sample Preparation: Developing effective extraction and cleanup procedures to isolate the target analyte from the matrix. This often involves techniques like solid-phase extraction (SPE), liquid-liquid extraction, and pressurized liquid extraction. mdpi.com

Chromatographic Separation: Optimizing the chromatographic conditions (e.g., column type, mobile phase composition, gradient) to achieve good separation of the analyte from other compounds in the sample. core.ac.uk

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters to maximize sensitivity and selectivity for this compound. researchgate.net

Method Validation: Rigorously validating the analytical method to ensure its accuracy, precision, linearity, and robustness. This includes determining the limit of detection (LOD) and limit of quantification (LOQ). core.ac.uk

The development of multi-residue methods that can simultaneously analyze a wide range of PFAS, including this compound, is an active area of research. core.ac.uk These methods are essential for efficient and cost-effective monitoring of PFAS contamination.

Quality Assurance and Quality Control Protocols in Perfluoroheptanoate Analysis

To ensure the reliability and comparability of analytical data for this compound, stringent quality assurance (QA) and quality control (QC) protocols are essential. wa.govsolubilityofthings.comct.govgreenpolicyplatform.org These protocols are implemented throughout the entire analytical process, from sample collection to data reporting.

Key QA/QC measures include:

Method Blanks: Analyzing a sample of the matrix without the analyte to check for contamination during the analytical process.

Spiked Samples: Adding a known amount of the analyte to a sample to assess the accuracy of the method (recovery).

Duplicate Samples: Analyzing two separate aliquots of the same sample to evaluate the precision of the method. wa.gov

Internal Standards: Adding a known amount of a labeled analog of the analyte (e.g., ¹³C-labeled perfluoroheptanoate) to each sample to correct for variations in extraction efficiency and instrument response. diva-portal.org

Certified Reference Materials (CRMs): Analyzing materials with a certified concentration of the analyte to verify the accuracy of the entire analytical procedure. clu-in.org

Interlaboratory Comparisons: Participating in proficiency testing schemes to assess the laboratory's performance against other laboratories. acs.org

Adherence to standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), and guidelines from organizations like the International Organization for Standardization (ISO) is crucial for generating high-quality, defensible data. clu-in.orgwa.goveuropa.eu

Ecotoxicological Investigations of Potassium Perfluoroheptanoate in Non Human Species

Assessment of Ecotoxicity in Aquatic Organisms

The potential for adverse effects of perfluoroheptanoate on aquatic life has been a subject of scientific investigation, focusing on both acute and chronic exposure scenarios. While acute toxicity appears to be low, the primary concern for perfluorinated acids is the potential for chronic and intergenerational toxicity. industrialchemicals.gov.au

Acute toxicity studies have been conducted on several model aquatic organisms. For the water flea (Daphnia magna), a 48-hour median lethal concentration (LC50) was determined to be greater than 10,000 mg/L, indicating low acute toxicity to this invertebrate. industrialchemicals.gov.au In the case of algae, the green algae Chlorella vulgaris showed a 72-hour median effective concentration (EC50) for growth reduction at 1896 mg/L. industrialchemicals.gov.au

Table 1: Acute Ecotoxicity of Perfluoroheptanoate in Aquatic Organisms| Taxon | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Invertebrate | Daphnia magna (Water Flea) | LC50 | >10,000 | 48 hours | industrialchemicals.gov.au |

| Algae | Chlorella vulgaris (Green Algae) | EC50 (Growth Reduction) | 1896 | 72 hours | industrialchemicals.gov.au |

Despite the low acute toxicity, chronic exposure studies have revealed more significant effects. For instance, chronic exposure to potassium perfluoroheptanoate has been shown to cause reproductive toxicity in Daphnia magna, highlighting potential ecological risks from its presence in water bodies. There is a general lack of data on the long-term aquatic toxicity of PFHpA specifically. industrialchemicals.gov.au However, findings for other perfluorinated acids, such as perfluorooctanoic acid (PFOA), show the potential for increased mortality in fish offspring at concentrations as low as 0.1 mg/L, suggesting that chronic toxicity is a key concern for this class of chemicals. industrialchemicals.gov.au The toxicity of perfluoroalkyl carboxylic acids is also observed to decrease with shorter chain lengths, but without specific data, the chronic toxicity of the intermediate-chain PFHpA remains uncertain. industrialchemicals.gov.au

Terrestrial Ecotoxicity Studies in Soil and Sediment Inhabitants

Information regarding the ecotoxicity of this compound in terrestrial environments is limited. industrialchemicals.gov.au No specific toxicity data for PFHpA on sediment-dwelling organisms have been identified. However, based on the low sediment toxicity of its longer-chain homolog, PFOA, it is anticipated that PFHpA would also exhibit low toxicity to organisms living in sediment. industrialchemicals.gov.au

Similarly, the potential for long-term toxicity in terrestrial organisms, such as soil invertebrates and plants, is uncertain due to a lack of specific studies on PFHpA. industrialchemicals.gov.au Research on related compounds provides some insight. For example, studies on the earthworm Eisenia fetida exposed to PFOA and perfluorooctane (B1214571) sulfonate (PFOS) have been conducted to evaluate acute toxicity, with 14-day LC50 values estimated at 1,000 mg/kg and 365 mg/kg, respectively. eaht.org These studies suggest that PFOA has no significant effect on the weight of earthworms under the tested conditions. eaht.org Bioaccumulation, however, is a concern, as earthworms have been shown to accumulate various perfluoroalkyl acids (PFAAs) from contaminated soils, which could facilitate the entry of these substances into terrestrial food webs. mdpi.comacs.org

Research on terrestrial plants has focused on the uptake and phytotoxicity of PFOA. Studies have shown that PFOA can be absorbed by plant roots and translocated to other parts of the plant, potentially causing adverse effects by disrupting antioxidant systems and metabolic processes. tandfonline.com The phytotoxicity is influenced by the concentration of the compound, soil properties, and the plant species. tandfonline.com Given the structural similarities, it is plausible that PFHpA could have comparable uptake and toxicity mechanisms in terrestrial plants, though specific research is needed.

Identification and Validation of Ecotoxicological Biomarkers

Biomarkers are crucial tools for assessing the sublethal effects of environmental contaminants. nih.gov For PFAS, including perfluoroheptanoate, research has focused on identifying molecular and physiological responses that can serve as early warning indicators of exposure and effect. While specific biomarker studies for PFHpA are scarce, research on related PFAS provides valuable candidates.

Oxidative stress is a common mechanism of toxicity for PFAS. mdpi.com Biomarkers related to this process, such as the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and levels of lipid peroxidation (LPO), have been evaluated in organisms like the mussel Mytilus galloprovincialis exposed to PFOA. mdpi.com Other biomarkers of exposure and effect include:

Detoxification Enzymes: Glutathione (B108866) S-transferase (GST) is involved in the detoxification of xenobiotics and has been used as a biomarker in mussels. mdpi.com

Endocrine Disruption: In fish, proteins associated with endocrine function, such as the KISS1 metastasis-suppressor (involved in reproduction), have been identified as potential biomarkers for exposure to compounds like perfluorohexanoic acid (PFHxA). nih.gov

Immune Function: Proteins related to the immune system, such as recombination-activating genes (RAG1, RAG2), are also considered potential biomarkers in fish. nih.gov

Metabolic Disruption: An in silico study on PFOS exposure in zebrafish identified carnitine, a key metabolite in fatty acid oxidation, as a promising biomarker for dyslipidemia effects caused by PFAS. frontiersin.org

Cellular Stress and Damage: Heat shock proteins, glutathione reductase, and cytochrome P450 have been examined in corals exposed to PFOA as indicators of sublethal stress. researchgate.net DNA damage has also been noted as a toxic endpoint for some PFAS in invertebrates. mdpi.com

These biomarkers, validated for other PFAS, provide a strong basis for future investigations into the specific ecotoxicological effects of this compound.

Ecological Risk Assessment Methodologies for Perfluoroheptanoate Contamination

Ecological risk assessment (ERA) for contaminants like this compound follows a structured framework to identify, quantify, and characterize risks to the environment. nsw.gov.au Given the persistence and potential for bioaccumulation of PFHpA, a thorough ERA is essential. industrialchemicals.gov.au

The ERA process for a PFAS-contaminated site typically begins with a Problem Formulation phase, which includes preliminary and detailed site investigations. These investigations aim to identify the sources of contamination, the environmental media affected (e.g., water, soil, sediment), the transport pathways, and the ecological receptors (e.g., specific plant and animal species) that may be exposed. nsw.gov.au

This is followed by Exposure Assessment and Effects Assessment .

Exposure Assessment quantifies the contact between the contaminant and the receptors. This involves measuring concentrations of perfluoroheptanoate in environmental media and modeling its movement through the ecosystem.

Effects Assessment evaluates the potential for adverse ecological effects. This relies on ecotoxicity data, such as the LC50 and EC50 values discussed in previous sections. industrialchemicals.gov.au

In the Risk Characterization step, exposure and effects data are integrated to estimate the likelihood of adverse effects. environment.govt.nz A common approach is the use of risk quotients (RQs), which compare the measured environmental concentration to a predicted no-effect concentration (PNEC). industrialchemicals.gov.au However, risk quotients have not been calculated for PFHpA due to the lack of chronic toxicity data. industrialchemicals.gov.au

For data-poor chemicals like many PFAS, other approaches are being developed and recommended. These include:

Species Sensitivity Distributions (SSDs): This probabilistic method uses toxicity data from multiple species to estimate a hazardous concentration (HC) that is protective of a certain percentage of species in an ecosystem. This has been applied to PFOA in soil environments. researchgate.net

Development of Ecological Screening Values: These are concentrations in soil or water below which unacceptable ecological risks are unlikely. They serve as a benchmark for initial risk screening. oup.com

Integrated Approaches: Addressing the risks of PFAS often requires a combination of conventional and new methods, including predictive models for bioaccumulation and in vitro and in vivo assays to efficiently assess biological effects. integral-corp.com

Given the uncertainties, particularly regarding chronic toxicity and bioaccumulation, the ERA for perfluoroheptanoate is often conservative and highlights the need for further research to fill critical data gaps. industrialchemicals.gov.au

Industrial Applications and Environmental Management of Potassium Perfluoroheptanoate

Strategies for Waste Minimization and Industrial Effluent Treatment

Given the persistence of potassium perfluoroheptanoate, effective management of industrial waste and effluent is essential to prevent environmental contamination. Strategies focus on a hierarchical approach, prioritizing minimization at the source and employing advanced treatment technologies for unavoidable waste streams. epa.vic.gov.au

Waste Minimization Strategies:

Process Optimization: Modifying manufacturing processes to reduce the amount of surfactant required or to create closed-loop systems where the chemical is recycled.

Alternative Materials: Investing in research and development to find less persistent, fluorine-free alternatives that provide similar performance characteristics. gsmindustrial.com

Source Control: Implementing strict monitoring and control measures at industrial sites to identify and prevent leaks, spills, and fugitive emissions. epa.gov

Industrial Effluent Treatment: Conventional wastewater treatment methods are largely ineffective at removing PFAS. nih.gov Therefore, specialized technologies are required for industrial effluent containing this compound.

| Treatment Technology | Mechanism | Effectiveness for PFAS |

| Granular Activated Carbon (GAC) | Adsorption of PFAS molecules onto the surface of porous carbon. | Effective for longer-chain PFAS; requires regular regeneration or replacement. epa.gov |

| Ion Exchange Resins | Anion exchange resins capture negatively charged PFAS ions. | Highly effective, but resins require regeneration with specialized solutions. epa.gov |

| Reverse Osmosis (RO) | A membrane filtration process that separates PFAS from water using high pressure. | Very high removal efficiency, but produces a concentrated waste brine that requires further treatment or disposal. epa.gov |

| High-Temperature Incineration | Destruction of the PFAS molecule at very high temperatures. | Considered a disposal method for concentrated waste streams and contaminated solids, though requires careful control to ensure complete destruction. gsmindustrial.comsynquestlabs.com |

The PFAS National Environmental Management Plan (NEMP) suggests a hierarchy for managing contaminated solid waste: first, treatment to destroy or remove the PFAS; second, onsite encapsulation in engineered containment cells; and third, offsite removal to a designated landfill equipped to manage leachate. epa.vic.gov.au

Theoretical and Computational Studies of Potassium Perfluoroheptanoate Behavior

Quantum Mechanical (e.g., Density Functional Theory) Investigations of Molecular Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of potassium perfluoroheptanoate. DFT is a computational method that uses the principles of quantum mechanics to describe the properties of multi-electron systems based on their electron density. mdpi.com The theory's foundation, the Hohenberg-Kohn theorems, establishes that the ground-state properties of a system are uniquely determined by this density. mdpi.comwikipedia.org By solving the Kohn-Sham equations, DFT can calculate various molecular properties, including geometric configurations (bond lengths and angles), vibrational frequencies, and parameters related to chemical reactivity. mdpi.comwikipedia.org

For per- and polyfluoroalkyl substances (PFAS), DFT has been instrumental in elucidating thermal degradation mechanisms. Studies on related short-chain perfluoroalkyl carboxylic acids (PFCAs) have used high-throughput DFT calculations to compute bond dissociation energies (BDEs). acs.org These calculations reveal the weakest bonds within the molecule, predicting the most likely points of fragmentation under thermal stress. For instance, in short-chain PFCAs, computational results suggest that random scission in the perfluorinated chain is a key degradation mechanism, supplementing the initial decarboxylation step. acs.org Specifically, the C-C bond connecting the alpha- and beta-carbons is often weaker than the bond between the carboxylic carbon and the alpha-carbon. acs.org These quantum mechanical insights are critical for building accurate models of PFAS degradation in high-temperature remediation processes. acs.org Furthermore, DFT-derived atomic charges are often used as essential input parameters for developing the force fields required for larger-scale molecular dynamics simulations. mdpi.com

Table 1: Calculated Bond Dissociation Energies (BDEs) for Perfluoropentanoic Acid (PFPeA) as a Representative Short-Chain PFCA

This interactive table presents data from computational studies illustrating the relative strengths of different bonds within a representative PFCA molecule. Data derived from concepts presented in cited literature. acs.orgBond Type Description Calculated BDE (kcal/mol) α-C–COOH Bond between the carboxylic group and the alpha-carbon ~115.7 α-C–β-C Bond between the alpha- and beta-carbons in the fluoroalkyl chain ~98.9 β-C–γ-C Bond between the beta- and gamma-carbons in the fluoroalkyl chain ~101.5

Molecular Dynamics Simulations of Interfacial Behavior and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a nanoscale view of complex processes. For surfactants like this compound, MD is invaluable for studying behavior at interfaces, such as the air-water or solid-water interface. nih.govrsc.org These simulations reveal how individual molecules orient themselves, aggregate, and interact with their surroundings.

Simulations of related perfluorinated compounds on mineral surfaces, such as rutile, show that at low concentrations, the molecules form a monolayer where the anionic headgroups interact directly with the surface through electrostatic attraction. nih.gov As concentration increases, a second, less organized layer can form, held together by van der Waals interactions between the perfluoroalkyl chains. nih.gov The presence and type of counterions, such as potassium (K+), are shown to be crucial, acting as bridges that influence the structure of the adsorbed PFAS layer. nih.gov

At the air-water interface, MD simulations demonstrate that the surfactant properties of these molecules lead them to accumulate at the surface. mdpi.com The hydrophilic anionic head (carboxylate for this compound) orients toward the bulk water, while the hydrophobic and lipophobic perfluorinated tail extends into the air. mdpi.com This arrangement is key to their ability to lower surface tension. MD simulations can quantify this effect and explore how factors like concentration impact the formation of dense interfacial films and aggregates. rsc.org To achieve this, researchers use specialized force fields like CLAYFF for mineral components and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) for the PFAS molecules within simulation packages like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator). nih.gov

Computational Predictions of Environmental Partitioning and Mobility Parameters

Understanding how this compound partitions between different environmental compartments (water, soil, air, biota) is essential for assessing its mobility and fate. Computational models are frequently used to predict key physicochemical properties that govern this partitioning, such as the octanol-water partition coefficient (log K_ow) and the organic carbon-water (B12546825) partition coefficient (log K_oc). mdpi.com

Various modeling tools exist, but their accuracy for highly fluorinated compounds is a subject of ongoing research. acs.org Models like COSMOtherm (COnductor-like Screening MOdel for Realistic Solvents) have been shown to reliably predict log K_ow for anionic PFAS species. nih.gov Other programs like SPARC can also provide predictions that are generally within an order of magnitude of experimental values. acs.org However, more common software suites like EPI Suite and algorithms like ClogP have demonstrated significant inaccuracies when applied to some fluorinated compounds, sometimes underestimating values by several orders of magnitude. acs.orgpublish.csiro.au This highlights the necessity of using models specifically developed or validated for this unique class of chemicals. The acid dissociation constant (pKa) is another critical parameter, as it determines whether the compound exists in its neutral or anionic form, which drastically affects its partitioning behavior. nih.gov

Table 2: Comparison of Predicted log K_oc Values for Representative PFCAs Using Different Models

This interactive table showcases the variability in predictions from different computational models for key environmental partitioning parameters. Data derived from concepts presented in cited literature. mdpi.comCompound Model 1 (e.g., EPI Suite based on log K_ow) Model 2 (e.g., Four-Descriptor QSPR) Perfluorobutanoic acid (PFBA) 1.34 1.36 Perfluorooctanoic acid (PFOA) 2.82 2.65

Mechanistic Insights into Environmental Fate and Degradation Processes via Modeling

Computational modeling provides deep mechanistic insights into the potential degradation pathways of this compound, which is known for its high resistance to environmental breakdown. Models can simulate the conditions of various remediation technologies and predict the resulting chemical transformations.

For instance, in sonolytic degradation, MD simulations help explain the process at a molecular level. mdpi.com The intense energy from collapsing cavitation bubbles creates localized high-temperature zones (pyrolysis) at the bubble-water interface, where PFAS molecules accumulate. mdpi.com Modeling suggests that the initial degradation step is the cleavage of the hydrophilic headgroup, followed by the breakdown of the fluorinated chain. mdpi.com These simulations, which can be parameterized using DFT data, show how molecular properties like chain length and hydrophobicity influence the rate of degradation. mdpi.com

Similarly, for thermal degradation, DFT calculations of bond dissociation energies identify the most likely fragmentation pathways. acs.org By identifying the weakest bonds, these models can predict the formation of various shorter-chain fluorinated intermediates and final products. acs.org This information is vital for optimizing the conditions of thermal treatment technologies and for understanding the potential formation of hazardous byproducts. Modeling has also been used to explore degradation via oxidation following the dissociation of the headgroup. concawe.eu

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of chemicals with their biological or environmental effects. rsc.orgecetoc.org For a vast number of chemicals like PFAS, where experimental data on toxicity or bioaccumulation may be scarce, QSAR provides a means to prioritize substances for further testing and to fill data gaps for risk assessment. nih.govservice.gov.uk

QSAR models are developed by creating a mathematical relationship between calculated molecular descriptors (e.g., size, shape, electronic properties) and a measured endpoint (e.g., bioconcentration factor, toxicity). ecetoc.org For PFAS, QSARs have been developed to predict properties like the bioconcentration factor in fish, which often shows a correlation with the perfluoroalkyl chain length. mdpi.com

The reliability of a QSAR model depends on its statistical validity and its applicability domain—the chemical space for which the model is trained and can make reliable predictions. ecetoc.org Many existing QSAR models were not trained with a sufficient number of highly fluorinated compounds, leading to uncertain predictions for this class. publish.csiro.au Modern initiatives, such as the development of the free and open-source OPERA model suite, aim to address these gaps by building models on curated data for specific chemical classes like PFAS and following OECD principles for validation. epa.gov These models are integrated into resources like the US EPA CompTox Chemicals Dashboard to support regulatory decision-making. service.gov.ukepa.gov

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation Chemical Family This compound - Perfluoroalkyl Carboxylic Acid (PFCA) Salt Perfluorooctane (B1214571) sulfonate PFOS Perfluoroalkyl Sulfonic Acid (PFSA) Perfluorooctanoic acid PFOA Perfluoroalkyl Carboxylic Acid (PFCA) Perfluoropentanoic acid PFPeA Perfluoroalkyl Carboxylic Acid (PFCA) Perfluorobutanoic acid PFBA Perfluoroalkyl Carboxylic Acid (PFCA)

Regulatory Science and Policy Considerations for Perfluoroheptanoate in the Environment

National and International Regulatory Frameworks for Environmental Control

Regulatory approaches to PFAS, including PFHpA, vary globally but are increasingly moving towards stricter controls. mdpi.com A significant international treaty is the Stockholm Convention on Persistent Organic Pollutants (POPs) , which aims to eliminate or restrict the production and use of these harmful chemicals. While PFHpA itself is not explicitly listed, related long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorohexane (B1679568) sulfonic acid (PFHxS) are regulated under this convention, setting a precedent for other PFAS. europa.euglobalnorm.de

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation is the primary framework for chemical control. globalnorm.de Under REACH, PFHpA and its salts were identified as Substances of Very High Concern (SVHC) in January 2023. europa.euglobalnorm.de This listing triggers legal obligations for companies, such as providing safety information to consumers and notifying the European Chemicals Agency (ECHA) if the substance is present in articles above a certain concentration. env-health.org Furthermore, the EU is considering a broad restriction on the manufacture and use of thousands of PFAS, including PFHpA, to reduce their environmental release. globalnorm.de The EU's recast Drinking Water Directive also sets a limit for total PFAS, reflecting a group-based approach to regulation. europa.eueuropa.eu

In the United States , the Environmental Protection Agency (EPA) is taking several actions under various statutes. While there is no federal ban on PFHpA, the EPA has established reporting requirements for certain PFAS under the Toxic Substances Control Act (TSCA) and the Emergency Planning and Community Right-to-Know Act (EPCRA) . trihydro.com In April 2024, the EPA finalized National Primary Drinking Water Regulations for six PFAS, establishing legally enforceable Maximum Contaminant Levels (MCLs). clarkhill.comepa.gov While PFHpA was not one of the six, this rule signals increasing federal oversight. Several states have moved forward with their own regulations, establishing drinking water guidelines or Maximum Contaminant Levels (MCLs) for various PFAS, including PFHpA in some cases. nih.govmass.gov For example, Massachusetts set a drinking water MCL for the sum of six PFAS, which includes PFHpA. mass.gov

Canada has also established a drinking water objective for a sum of 25 detected PFAS, which includes PFHpA, as a precautionary measure to reduce exposure. canada.ca

Interactive Table: Key Regulatory Frameworks for PFHpA and other PFAS

| Regulatory Body/Framework | Jurisdiction | Key Actions Related to PFHpA/PFAS |

|---|---|---|

| Stockholm Convention | International | Lists related PFAS (PFOA, PFHxS) for global restriction/elimination. europa.euglobalnorm.de |

| European Union REACH | European Union | Identified PFHpA and its salts as a Substance of Very High Concern (SVHC). europa.euglobalnorm.de |

| EU Drinking Water Directive | European Union | Sets a limit of 0.5 µg/l for total PFAS and 0.1 µg/l for a sum of 20 specific PFAS. europa.eueuropa.eu |

| U.S. EPA | United States | Finalized drinking water standards (MCLs) for six major PFAS. clarkhill.comepa.gov Requires reporting for certain PFAS under TSCA and EPCRA. trihydro.com |

| Health Canada | Canada | Established a drinking water objective of 30 ng/L for the sum of 25 PFAS, including PFHpA. canada.ca |

| State-level Regulations | U.S. States | Various states (e.g., Massachusetts) have set their own drinking water standards that include PFHpA. mass.gov |

Environmental Classification and Listing under Chemical Regulations (e.g., SVHC, CoRAP)

The classification of PFHpA under chemical regulations is driven by its hazardous properties. In the EU, its inclusion on the Candidate List of Substances of Very High Concern (SVHC) by ECHA in January 2023 was a critical step. europa.euglobalnorm.de The justification for this listing was based on an assessment of its persistence, mobility, and toxicity, which are considered to pose a threat to human health and the environment, including through drinking water. europa.eu Specifically, PFHpA was identified as having an "equivalent level of concern" to substances that are carcinogenic, mutagenic, or toxic for reproduction (CMRs) and those that are persistent, bioaccumulative, and toxic (PBTs) or very persistent and very bioaccumulative (vPvBs). europa.euenv-health.orgfoodpackagingforum.org